molecular formula C10H10BNO2 B1404036 (6-Methylquinolin-3-yl)boronic acid CAS No. 1370040-78-0

(6-Methylquinolin-3-yl)boronic acid

Cat. No.: B1404036
CAS No.: 1370040-78-0
M. Wt: 187 g/mol
InChI Key: YDBDSKYPNQEAIU-UHFFFAOYSA-N
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Description

“(6-Methylquinolin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C10H10BNO2 . It has a molecular weight of 187.01 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code 1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3 . The corresponding InChI Key is YDBDSKYPNQEAIU-UHFFFAOYSA-N .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki–Miyaura coupling reactions . This reaction is a palladium-catalyzed carbon–carbon bond-forming reaction that is widely used due to its mild and functional group tolerant reaction conditions . Boronic acids are also susceptible to side reactions such as protodeboronation, oxidation, and palladium-catalyzed homocoupling .


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at temperatures between 2-8°C .

Scientific Research Applications

1. Fluorescent Boronic Acids for Diol Recognition

(6-Methylquinolin-3-yl)boronic acid is part of a class of fluorescent boronic acids with high affinities for diol-containing compounds at physiological pH. Isoquinolinylboronic acids, a similar class, have shown strong binding affinities towards D-glucose and cis-cyclohexanediol, coupled with significant fluorescence changes, indicating their potential use in sensor design for glucose and other diols (Cheng et al., 2010).

2. Wavelength-ratiometric pH Sensors

6-Aminoquinolinium boronic acid probes, closely related to this compound, have been used to create wavelength-ratiometric and colorimetric pH sensors. These sensors can determine changes in pH around physiological levels, despite the presence of background saccharides like glucose and fructose, highlighting their application in medical diagnostics and research (Badugu et al., 2005).

3. Selective Fluorescent Chemosensors

Boronic acids, including this compound, interact with diols to form cyclic esters, which can be used in fluorescent sensors to probe carbohydrates and bioactive substances. These sensors have applications in detecting substances like L-dopamine, fluoride, copper ion, mercury ion, and hydrogen peroxide, vital for disease prevention, diagnosis, and treatment (Huang et al., 2012).

4. Biomedical Applications

Boronic acid polymers, including those derived from this compound, have been used in various biomedical applications, such as the treatment of HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them valuable in developing new biomaterials and therapeutics (Cambre & Sumerlin, 2011).

5. Boronic Acid-Catalyzed Reactions

Boronic acids are versatile in organic reactions and catalysis. They enable reactions like the aza-Michael addition of hydroxamic acid to quinone imine ketals, highlighting their role in synthesizing functionalized cyclohexanes and other complex organic molecules (Hashimoto et al., 2015).

Mechanism of Action

Target of Action

The primary target of (6-Methylquinolin-3-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

The compound participates in the SM coupling reaction, which involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the compound, being a nucleophilic organoboron reagent, is transferred from boron to palladium .

Biochemical Pathways

The compound plays a crucial role in the SM coupling reaction, which is a key biochemical pathway in organic synthesis . The reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules .

Pharmacokinetics

It’s known that the compound is relatively stable, readily prepared, and generally environmentally benign . These properties suggest that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, although further studies are needed to confirm this.

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds via the SM coupling reaction . This enables the synthesis of complex organic molecules, which can be used in various applications, including drug development .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM coupling reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the compound should be stored in an inert atmosphere at 2-8°C for optimal stability .

Properties

IUPAC Name

(6-methylquinolin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BNO2/c1-7-2-3-10-8(4-7)5-9(6-12-10)11(13)14/h2-6,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBDSKYPNQEAIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C=CC(=C2)C)N=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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